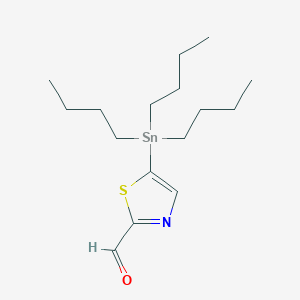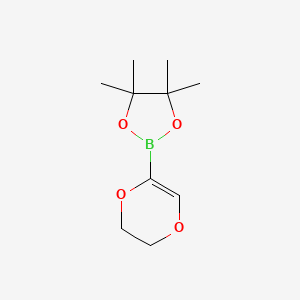
3-(Ethylamino)propanoic acid
説明
3-(Ethylamino)propanoic acid, also known as N-ethyl-beta-alanine, is a chemical compound with the CAS Number: 10478-41-8 . It has a molecular weight of 117.15 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C5H11NO2/c1-2-6-4-3-5(7)8/h6H,2-4H2,1H3,(H,7,8) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 117.15 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.科学的研究の応用
Fluorescent Derivatisation for Biological Assays
3-(Naphthalen-1-ylamino)propanoic acid, a related compound, has been used to derivatize amino acids, resulting in strongly fluorescent derivatives. These derivatives, when condensed with 5-ethylamino-4-methyl-2-nitrosophenol hydrochloride, yield blue benzo[a]phenoxazinium conjugates with strong fluorescence. This property is particularly advantageous in biological assays due to the conjugates' strong fluorescence in ethanol and water at physiological pH and their good quantum yields, with emission wavelengths between 644 and 657 nm, which are preferable for such applications (Frade et al., 2007).
Anti-Gastric Cancer Activity
A novel heterocyclic compound designed from 4-(methylamino)-3-nitrobenzoic acid exhibited significant in vitro anti-cancer activity against human gastric cancer cell lines. This showcases the potential of 3-(Ethylamino)propanoic acid derivatives in the development of new therapeutic agents for treating gastric cancer (Liu et al., 2019).
Synthesis of Dabigatran Etexilate
In pharmaceutical research, the synthesis of dabigatran etexilate, a direct thrombin inhibitor, involves the use of ethyl 3-[(4-methylamino-3-nitrobenzoyl)(pyridin-2-yl)amino]propanoate as a key intermediate. This process demonstrates the compound's utility in the synthesis of complex pharmaceutical agents (Huansheng, 2013).
Renewable Building Blocks for Materials Science
Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid) serves as a renewable phenolic compound for the synthesis of polybenzoxazine, a class of thermosetting resins. This application underlines the role of this compound derivatives in creating sustainable materials with potential for a wide range of applications (Trejo-Machin et al., 2017).
Bio-based Chemical Production
3-Hydroxypropionic acid, a derivative of this compound, is an important platform chemical for the production of various compounds such as acrylic acid, 1,3-propanediol, and acrylamide. Its production from microorganisms through metabolic engineering highlights its significance in sustainable chemical manufacturing (Vidra & Németh, 2017).
特性
IUPAC Name |
3-(ethylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-6-4-3-5(7)8/h6H,2-4H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPJYHCJKCSXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901030 | |
| Record name | NoName_79 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[Chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene](/img/structure/B3077321.png)


![(3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B3077345.png)

![5-Aminospiro[1,3-benzodioxole-2,1'-cyclopentane] hydrochloride](/img/structure/B3077357.png)
![{2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride](/img/structure/B3077363.png)


![1-[Chloro(difluoro)methoxy]-3-nitro-benzene](/img/structure/B3077377.png)
![2-{[(3,4,5-Trimethoxyphenyl)amino]methyl}phenol](/img/structure/B3077383.png)

